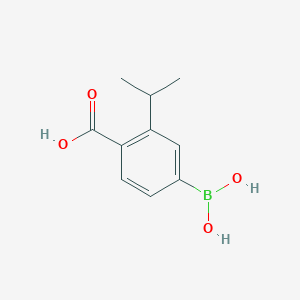

4-Carboxy-3-isopropylphenylboronic acid

Description

Evolution and Significance of Arylboronic Acids in Contemporary Organic Chemistry

The prominence of arylboronic acids in contemporary organic chemistry is largely attributed to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. youtube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, a process that has revolutionized the construction of biaryl and other conjugated systems found in numerous pharmaceuticals, agrochemicals, and advanced materials. youtube.commdpi.com The development of new catalysts and reaction conditions continues to expand the scope and utility of arylboronic acids, making them a cornerstone of modern synthetic chemistry. organic-chemistry.org

Importance of Substituted Phenylboronic Acids in Advanced Chemical Research

Substituted phenylboronic acids, a sub-class of arylboronic acids, are of particular importance due to the diverse functionalities that can be incorporated onto the phenyl ring. These substituents can modulate the electronic and steric properties of the boronic acid, thereby influencing its reactivity and enabling the synthesis of highly tailored molecules. researchgate.net For instance, electron-withdrawing or -donating groups can affect the efficiency of the Suzuki-Miyaura coupling, while other functional groups can serve as handles for further chemical modifications or as key interaction points in biological systems. mdpi.comnih.gov This versatility has made substituted phenylboronic acids crucial building blocks in drug discovery and the development of functional materials. nih.gov

Scope and Research Context of 4-Carboxy-3-isopropylphenylboronic Acid within Boronic Acid Chemistry

Within the diverse family of substituted phenylboronic acids, 4-Carboxy-3-isopropylphenylboronic acid presents a unique combination of functional groups. The carboxylic acid group at the para-position and the isopropyl group at the ortho-position to the boronic acid moiety impart specific properties that are of interest in advanced chemical research. The carboxylic acid can act as a handle for conjugation to other molecules or surfaces, and its electronic-withdrawing nature can influence the reactivity of the boronic acid in cross-coupling reactions. mdpi.comjapsonline.com The ortho-isopropyl group introduces significant steric hindrance around the boronic acid, which can affect reaction kinetics and selectivity. researchgate.netrsc.org The study of this compound contributes to a deeper understanding of how steric and electronic effects can be fine-tuned to control chemical transformations and design molecules with specific functions.

Chemical Profile of 4-Carboxy-3-isopropylphenylboronic acid

This section details the fundamental chemical and physical properties of 4-Carboxy-3-isopropylphenylboronic acid, providing a clear identification of the compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 851335-14-3 | dongguk.edu |

| Molecular Formula | C10H13BO4 | dongguk.edu |

| Molecular Weight | 208.02 g/mol | acs.org |

| IUPAC Name | 4-Carboxy-3-isopropylphenylboronic acid | mdpi.com |

| Canonical SMILES | CC(C)C1=C(C(=O)O)C=CC(B(O)O)=C1 | mdpi.com |

| InChI Key | QVQKCPOCRZYPLK-UHFFFAOYSA-N | mdpi.com |

| Appearance | White to off-white powder or crystalline solid | dongguk.edu |

| Purity | Typically ≥95% | dongguk.edu |

Synthesis of 4-Carboxy-3-isopropylphenylboronic acid

While a specific, detailed experimental procedure for the synthesis of 4-Carboxy-3-isopropylphenylboronic acid is not widely published, its preparation can be inferred from established methods for synthesizing structurally similar substituted phenylboronic acids. A common and effective method involves the ortho-lithiation of a substituted benzoic acid, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

A plausible synthetic route would start with 2-isopropylbenzoic acid. The carboxylic acid group would first need to be protected, for example, as an ester, to prevent it from reacting with the strong base required for lithiation. The protected compound would then be treated with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), which would selectively remove a proton from the ortho position to the isopropyl group due to the directing effect of the ester group. This would generate a lithiated intermediate.

This intermediate would then be reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The borate ester would then be hydrolyzed under acidic conditions to yield the final product, 4-Carboxy-3-isopropylphenylboronic acid.

For example, a general procedure for the synthesis of p-carboxyphenylboronic acid involves the reaction of 4-bromobenzoic acid with diisopropylamine (B44863) to form an amide, followed by a substitution reaction with a borate ester at low temperatures and subsequent hydrolysis. google.com This highlights the general strategy of using a protected starting material to achieve the desired substitution pattern.

Research Applications and Significance

The unique structural characteristics of 4-Carboxy-3-isopropylphenylboronic acid make it a valuable tool in various areas of chemical research, particularly in the synthesis of complex organic molecules and the development of functional materials.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 4-Carboxy-3-isopropylphenylboronic acid is as a substrate in Suzuki-Miyaura cross-coupling reactions. youtube.com This reaction is a powerful method for forming carbon-carbon bonds, and this particular boronic acid allows for the introduction of a 4-carboxy-3-isopropylphenyl moiety into a target molecule.

The presence of both a sterically demanding ortho-isopropyl group and an electron-withdrawing para-carboxyl group can influence the reaction's outcome. The steric bulk of the isopropyl group can impact the rate of transmetalation, a key step in the catalytic cycle of the Suzuki reaction. researchgate.netrsc.org This can sometimes lead to lower yields or require more forcing reaction conditions compared to less hindered boronic acids. researchgate.net

The carboxylic acid group, being electron-withdrawing, can also affect the electronic properties of the boronic acid and its reactivity. mdpi.com Furthermore, the acidic proton of the carboxyl group may require the use of additional base in the reaction mixture to ensure the catalytic cycle proceeds efficiently. japsonline.com In some cases, the carboxylate formed under basic conditions can coordinate to the palladium catalyst, potentially deactivating it. japsonline.com To circumvent these issues, the carboxylic acid is often protected as an ester during the coupling reaction, followed by deprotection to reveal the free acid.

Applications in Medicinal Chemistry and Materials Science

Arylboronic acids are of significant interest in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. nih.govrsc.org The ability of the boronic acid group to form reversible covalent bonds with diols is a key feature that is exploited in the design of enzyme inhibitors and sensors. researchgate.net Phenylboronic acids, in particular, have been explored for their potential in targeted cancer therapy due to their ability to bind to sialic acids which are overexpressed on the surface of some cancer cells. nih.gov

The carboxylic acid functionality of 4-Carboxy-3-isopropylphenylboronic acid provides a convenient point of attachment for conjugating this molecule to biomolecules, polymers, or nanoparticles. japsonline.comnih.gov This makes it a useful building block for creating functional materials for applications in drug delivery, diagnostics, and sensing. researchgate.net For instance, phenylboronic acid-functionalized materials can be designed to respond to changes in glucose concentration, making them promising for the development of insulin (B600854) delivery systems. researchgate.net

Properties

IUPAC Name |

4-borono-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-6(2)9-5-7(11(14)15)3-4-8(9)10(12)13/h3-6,14-15H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQKCPOCRZYPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269252 | |

| Record name | Benzoic acid, 4-borono-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851335-14-3 | |

| Record name | Benzoic acid, 4-borono-2-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851335-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-borono-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Arylboronic Acids and Functionalized Derivatives

Classical Approaches via Organometallic Intermediates

Traditional syntheses of arylboronic acids rely on the formation of highly reactive organometallic compounds—specifically Grignard or organolithium reagents—which then react with a boron electrophile. These methods are powerful but often limited by their functional group tolerance.

The reaction of an aryl Grignard reagent (ArMgX) with a trialkyl borate (B1201080), such as trimethyl or triisopropyl borate, followed by acidic hydrolysis, is a long-established and cost-effective method for preparing arylboronic acids. acs.org However, the high reactivity of Grignard reagents restricts the types of functional groups that can be present on the aromatic ring, as they are incompatible with acidic protons (e.g., in carboxylic acids and alcohols) and certain carbonyl groups. acs.org

For a functionally complex molecule like 4-Carboxy-3-isopropylphenylboronic acid, the carboxylic acid group would need to be protected prior to the formation of the Grignard reagent. A potential synthetic precursor, 4-bromo-2-isopropylbenzoic acid, would first have its carboxyl group converted into a non-reactive form, such as a diisopropylamide. google.com The subsequent formation of the Grignard reagent and reaction with a borate ester would be followed by hydrolysis to reveal both the boronic acid and the carboxylic acid moieties. google.com

Recent advancements have improved the utility of Grignard-based methods. The use of turbo-Grignard reagents, such as iPrMgCl·LiCl, allows for bromine-magnesium exchange under milder, non-cryogenic conditions (0 °C), enhancing the functional group tolerance. acs.orgorganic-chemistry.org Furthermore, performing the reaction under Barbier conditions, where the Grignard reagent is generated in the presence of the borylating agent, minimizes the accumulation of the reactive organomagnesium species, thereby improving safety and yield. acs.orgclockss.orggoogle.com

| Starting Material | Borylating Agent | Conditions | Yield |

|---|---|---|---|

| 4-Bromobenzonitrile | B(OiPr)3 | iPrMgCl·LiCl, THF, 0 °C | 85% |

| Ethyl 4-bromobenzoate | B(OiPr)3 | iPrMgCl·LiCl, THF, 0 °C | 94% |

| 4-Bromo-N,N-diethylbenzamide | B(OiPr)3 | iPrMgCl·LiCl, THF, 0 °C | 91% |

| p-Tolylmagnesium bromide | BH2-N(iPr)2 | THF, 0 °C, 1 h | 89% |

Similar to the Grignard approach, the reaction between an aryllithium reagent and a trialkyl borate is a cornerstone of arylboronic acid synthesis. google.com Aryllithium reagents are typically generated via direct lithiation of an aromatic C-H bond or through halogen-lithium exchange from an aryl halide. To prevent over-addition to the borate ester, these reactions are usually conducted at very low temperatures, such as -78 °C. acs.orggoogle.com

The primary drawback of this method is the extremely high reactivity of organolithium reagents, which severely limits functional group compatibility. acs.orgorganic-chemistry.org The synthesis of 4-Carboxy-3-isopropylphenylboronic acid via this route would necessitate a protection strategy. For instance, a common approach for preparing carboxyphenylboronic acids involves protecting the carboxylic acid as a diisopropylamide. google.com The synthesis would start from a protected precursor like 4-bromo-N,N-diisopropyl-2-isopropylbenzamide. This intermediate would undergo a halogen-lithium exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a borate ester. A final hydrolysis step would deprotect both the amide and the boronic ester to yield the target product. google.com

| Starting Material | Reagents | Key Steps | Final Product (after hydrolysis) | Yield |

|---|---|---|---|---|

| 4-Bromo-N,N-diisopropylbenzamide | 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+ | Halogen-lithium exchange, borylation, hydrolysis | p-Carboxyphenylboronic acid | >95% |

Metal-Free and Advanced Borylation Techniques

Recent advancements in synthetic chemistry have led to the development of novel borylation methods that offer milder conditions, improved functional group tolerance, and unique reactivity compared to traditional approaches. These techniques, including photoinduced and electrophilic borylation, as well as continuous flow processes, represent the cutting edge of arylboronic acid synthesis.

Photoinduced Borylation Methods

Photoinduced borylation has emerged as a powerful, metal-free strategy for forming carbon-boron bonds. organic-chemistry.org A particularly relevant approach for synthesizing carboxylated phenylboronic acids is the visible-light-enabled photocatalytic decarboxylative borylation of benzoic acids. researchgate.netnih.gov This method leverages the conversion of abundant and inexpensive carboxylic acids into valuable boronic acids. researchgate.net The process is typically mediated by an organic photoredox catalyst system, which, upon irradiation with visible or UV light, facilitates the generation of an aryl radical from the benzoic acid via decarboxylation. lookchem.comacs.org This aryl radical is then trapped by a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to furnish the corresponding arylboronate ester. researchgate.netlookchem.com

The reaction exhibits broad functional group tolerance and proceeds under mild conditions. nih.gov For instance, studies have shown that various benzoic acid derivatives can be converted to arylboronate esters in moderate yields using a biphenyl/1,4-dicyanonaphthalene organic photoredox catalyst system. lookchem.com Another study demonstrated a direct decarboxylative borylation using a specific iridium-based photocatalyst in the presence of a guanidine-based additive, which was proposed to facilitate the decarboxylation step. researchgate.netnih.gov These methods provide a direct pathway to borylated benzoic acid structures without requiring pre-functionalized starting materials like haloarenes. organic-chemistry.org

| Catalyst System | Light Source | Diboron Reagent | Key Features | Reference |

| Biphenyl / 1,4-dicyanonaphthalene | UV or Blue LED | Bis(pinacolato)diboron | Two-molecule organic photoredox system; suitable for a wide range of benzoic acids. | lookchem.com, acs.org |

| [Ir(dF(CF₃ppy)₂(5,5′-CF₃-bpy)]PF₆ / Co(dmgH)₂pyCl | Blue Light | Bis(pinacolato)diboron | Biomimetic approach with guanidine (B92328) additive; high step economy. | researchgate.net, nih.gov |

| Phenothiazine | Visible Light | Bis(pinacolato)diboron | Metal-free platform for electron-rich derivatives and chloroarenes. | organic-chemistry.org |

Electrophilic Borylation Approaches

Electrophilic borylation is a transition-metal-free method that relies on the principles of electrophilic aromatic substitution (SEAr), where a potent boron electrophile directly attacks an electron-rich aromatic ring. chemrxiv.org The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituents on the aromatic substrate. chemrxiv.org The generation of highly reactive borenium cations is a key strategy in modern electrophilic borylation, enabling the functionalization of even weakly activated arenes. nih.govrsc.org

For a substrate like 4-carboxy-3-isopropylphenylboronic acid, the directing effects of the existing carboxyl and isopropyl groups would be crucial. Intramolecular electrophilic C-H borylation, where the boron electrophile is tethered to the substrate, offers a powerful means to control regioselectivity. nih.goved.ac.uk This approach involves an initial intermolecular bond formation (e.g., N-B, O-B), followed by an intramolecular C-H activation step. nih.goved.ac.uk Recent developments have focused on generating more potent electrophiles, for example, by protonating an aminoborane (B14716983) with a strong acid like bistriflimidic acid, to create a borenium cation capable of borylating polycyclic aromatic hydrocarbons. rsc.org Another innovative approach utilizes non-classical boron clusters as electrophile precursors, which can borylate sterically hindered arenes with unique regioselectivity not achievable with traditional methods. chemrxiv.org

Continuous Flow Synthesis of Arylboronic Acids

Continuous flow chemistry has become an established technology in both academic and industrial laboratories, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. researchgate.net These benefits are particularly pronounced for reactions involving highly reactive intermediates, such as organolithium species, which are commonly used in boronic acid synthesis. nih.govorganic-chemistry.org

A prevalent flow synthesis method for arylboronic acids involves a halogen-lithium exchange reaction followed by quenching with a borate ester. organic-chemistry.orgrsc.org In a typical setup, a stream of an aryl halide (e.g., a brominated precursor to 4-carboxy-3-isopropylphenylboronic acid) is mixed with an organolithium reagent (like n-butyllithium) in a microreactor. organic-chemistry.org The extremely rapid mixing and precise temperature control inherent to flow systems allow the halogen-lithium exchange to occur in seconds, minimizing side reactions. organic-chemistry.org This aryllithium intermediate is then immediately merged with a stream of a trialkyl borate (e.g., trimethyl borate), followed by an acidic quench to yield the desired arylboronic acid. nih.govorganic-chemistry.org This entire "flash chemistry" process can achieve high throughput and produce the product in high purity, often without extensive optimization. organic-chemistry.org

| Feature | Description | Reference |

| Enhanced Safety | Miniaturized reactors contain only small volumes of hazardous reagents at any given time, mitigating risks associated with exotherms or unstable intermediates. | researchgate.net |

| Rapid Reaction Times | Reactions can be completed in seconds to minutes due to superior mass and heat transfer, dramatically increasing productivity. | organic-chemistry.org |

| High Throughput | Flow systems can be operated for extended periods, enabling multigram to kilogram scale production. | organic-chemistry.org, researchgate.net |

| Process Control | Precise control over temperature, pressure, and residence time leads to higher yields and purities by minimizing side reactions. | researchgate.net |

| Scalability | Scaling up production is achieved by running the system for longer or by "numbering-up" (running multiple systems in parallel), avoiding process redevelopment. | researchgate.netorganic-chemistry.org |

Regioselective Synthesis of ortho-, meta-, and para-Substituted Phenylboronic Acids

The functionalization of an aromatic ring at a specific position is a central challenge in organic synthesis. For substituted phenylboronic acids, achieving regioselectivity is paramount as the position of the boronic acid group dictates its utility as a synthetic building block. The synthesis of specific isomers, such as those related to 4-carboxy-3-isopropylphenylboronic acid, requires strategies that can precisely direct borylation to the desired ortho-, meta-, or para- position relative to existing substituents.

ortho-Substitution: Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position adjacent to a directing group. The carboxylate group itself can act as an effective directing group. For example, treating unprotected 2-methoxybenzoic acid with s-butyllithium (s-BuLi) in the presence of tetramethylethylenediamine (TMEDA) at low temperatures leads to deprotonation exclusively at the C6 position (ortho to the carboxylate). organic-chemistry.org Trapping the resulting aryllithium species with a borate ester provides a direct route to an ortho-borylated benzoic acid. organic-chemistry.org This methodology offers a highly regioselective pathway to contiguously substituted patterns that are otherwise difficult to access.

meta-Substitution: Achieving meta-substitution is often challenging due to the strong ortho-, para-directing nature of many functional groups. However, modern strategies can overcome this challenge. For instance, iridium-catalyzed C-H borylation reactions can exhibit regioselectivity that is controlled by sterics rather than electronics. chemrxiv.org By using carefully designed ligands, the catalytic system can direct the borylation to the most sterically accessible C-H bond, which is often the meta-position, especially in the presence of a bulky ortho/para-directing group like an isopropyl substituent. chemrxiv.org

para-Substitution: A classic and effective method for preparing para-substituted phenylboronic acids involves a halogen-lithium exchange on a para-halo precursor. A published synthesis for 4-carboxyphenylboronic acid demonstrates this principle effectively. google.com The process begins with the amidation of 4-bromobenzoic acid with diisopropylamine (B44863) to protect the acidic proton and form 4-bromo-N,N-diisopropylbenzamide. google.com This intermediate is then subjected to a substitution reaction at very low temperatures (-75 to -80 °C) using an organolithium reagent, followed by the addition of a borate ester. google.com The final step is the hydrolysis of both the borate ester and the amide group to reveal the 4-carboxyphenylboronic acid in high yield. google.com This sequence ensures that the borylation occurs specifically at the position of the initial halogen, providing excellent regiocontrol for the para isomer.

Reactivity Profiles and Mechanistic Insights in Arylboronic Acid Transformations

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex carbon skeletons from simpler precursors. Arylboronic acids are premier reagents for these transformations, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: Mechanisms and Scope

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.orgtcichemicals.com For 4-Carboxy-3-isopropylphenylboronic acid , this reaction provides a direct route to synthesize substituted biaryl compounds, which are common motifs in pharmaceuticals and materials science. tcichemicals.com

Mechanism: The catalytic cycle is generally understood to proceed through three fundamental steps: libretexts.org

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) intermediate.

Transmetalation: This step involves the transfer of the aryl group (in this case, the 4-carboxy-3-isopropylphenyl moiety) from the boron atom to the palladium(II) center. A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

Scope: The reaction is highly versatile, tolerating a wide array of functional groups on both coupling partners. tcichemicals.com The presence of the carboxylic acid and isopropyl groups on 4-Carboxy-3-isopropylphenylboronic acid influences its reactivity. The electron-withdrawing nature of the carboxyl group can impact the nucleophilicity of the aryl ring, while the steric bulk of the ortho-isopropyl group may affect the rate of transmetalation and reductive elimination. Despite these factors, the Suzuki-Miyaura reaction is robust enough to accommodate such substitutions, often requiring only minor adjustments to the reaction conditions, such as the choice of ligand, base, or solvent. mdpi.com

Table 1: Typical Components in a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Example(s) |

|---|---|---|

| Boronic Acid | Nucleophilic Partner | 4-Carboxy-3-isopropylphenylboronic acid |

| Organic Halide/Triflate | Electrophilic Partner | Aryl bromides, aryl iodides, aryl triflates |

| Palladium Catalyst | Promotes the coupling | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |

| Ligand | Stabilizes & activates catalyst | SPhos, XPhos, JohnPhos |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction Medium | Toluene, Dioxane, THF/Water |

Petasis Reaction and Multicomponent Couplings

The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent coupling of an amine, a carbonyl compound (like an aldehyde or ketone), and an aryl- or vinyl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to generate molecular complexity in a single step and its use in synthesizing valuable structures like unnatural α-amino acids. organic-chemistry.orgnih.gov

In the context of the Petasis reaction, 4-Carboxy-3-isopropylphenylboronic acid serves as the aryl nucleophile source. The proposed mechanism involves the initial condensation of the amine and carbonyl to form an iminium ion. Simultaneously, the boronic acid can react with a hydroxyl-containing component (either the carbonyl compound if it is a hydroxy-aldehyde or an α-hydroxy acid like glyoxylic acid) to form a reactive boronate intermediate. organic-chemistry.org The aryl group from this boronate complex then transfers to the electrophilic iminium ion, forming the new C-C bond.

The reaction's scope is broad, tolerating a variety of amines and carbonyl partners. wikipedia.orgnih.gov The functional groups on 4-Carboxy-3-isopropylphenylboronic acid are generally compatible with Petasis conditions. The carboxylic acid can potentially participate in the reaction, especially if the carbonyl component is glyoxylic acid, leading directly to the formation of an N-substituted α-aryl glycine (B1666218) derivative. nih.gov The reaction is often performed under mild conditions and does not require an inert atmosphere, making it a practical synthetic tool. wikipedia.org

Table 2: Components of a Typical Petasis Reaction

| Component | Role | Example(s) |

|---|---|---|

| Boronic Acid | Aryl Group Source | 4-Carboxy-3-isopropylphenylboronic acid |

| Amine | Nitrogen Source | Primary or secondary amines (e.g., Dibenzylamine) |

| Carbonyl | Electrophile Precursor | Glyoxylic acid, Formaldehyde, Benzaldehyde |

| Solvent | Reaction Medium | Ethanol, Dichloromethane, Toluene |

Kumada and Negishi Analogues with Boronic Acid Derivatives

The Kumada and Negishi couplings are foundational palladium- or nickel-catalyzed cross-coupling reactions that predate the Suzuki-Miyaura reaction. The Kumada coupling utilizes organomagnesium (Grignard) reagents, while the Negishi coupling employs organozinc reagents as the nucleophilic partner.

Direct analogues of these reactions using boronic acid derivatives are embodied by the Suzuki-Miyaura reaction. The primary distinction lies in the organometallic nucleophile used. While organozinc and Grignard reagents are highly reactive, this reactivity comes at the cost of lower functional group tolerance and sensitivity to air and moisture. libretexts.org They are generally incompatible with acidic protons, such as those found in carboxylic acids.

Therefore, to use a substrate like 4-Carboxy-3-isopropylphenylboronic acid in a Kumada- or Negishi-type reaction, it would first need to be converted into the corresponding organomagnesium or organozinc reagent, a process that would require protection of the acidic carboxyl group.

The widespread adoption of the Suzuki-Miyaura reaction stems from the superior stability and functional group tolerance of boronic acids. tcichemicals.com4-Carboxy-3-isopropylphenylboronic acid , with its unprotected carboxylic acid, is an ideal substrate for a Suzuki-Miyaura coupling but is fundamentally incompatible with the standard conditions of Kumada and Negishi couplings. This highlights the significant advantage of using boronic acids as coupling partners, as they often obviate the need for protecting group strategies, leading to more efficient and atom-economical syntheses.

Carbon-Heteroatom Bond Forming Reactions

Beyond the formation of C-C bonds, arylboronic acids are pivotal in constructing carbon-heteroatom bonds, providing access to important classes of compounds such as aryl amines, ethers, and phenols.

Chan-Lam-Evans Coupling for C-N and C-O Bond Formation

The Chan-Lam-Evans (or Chan-Lam) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds through the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol (B47542). wikipedia.orgorganic-chemistry.org This reaction is a powerful alternative to other methods like the Buchwald-Hartwig amination, with the notable advantage that it can often be conducted at room temperature and is open to the air. wikipedia.orgyoutube.com

Mechanism: The reaction mechanism is complex but is thought to involve a copper(II) catalyst. The process likely proceeds through the formation of a copper-aryl species, followed by coordination of the amine or alcohol. A key proposed intermediate is a copper(III)-aryl-amide or copper(III)-aryl-alkoxide, which undergoes reductive elimination to form the desired C-N or C-O bond and a copper(I) species. wikipedia.org Atmospheric oxygen is believed to play a role in re-oxidizing the copper(I) back to the active copper(II) state, thus regenerating the catalyst. organic-chemistry.orgyoutube.com

Scope: The Chan-Lam coupling has a broad scope, with various amines (primary and secondary), anilines, amides, and alcohols serving as effective coupling partners. organic-chemistry.org4-Carboxy-3-isopropylphenylboronic acid can be used as the arylating agent in this reaction to synthesize a range of N-aryl and O-aryl products. The reaction conditions are generally mild enough to tolerate the carboxylic acid functionality. Pyridine is often used as a base and ligand in these transformations. wikipedia.org

Table 3: Substrate Scope for Chan-Lam-Evans Coupling

| Coupling Partner | Bond Formed | Product Class |

|---|---|---|

| Aliphatic/Aromatic Amines | C-N | Secondary/Tertiary Aryl Amines |

| Alcohols | C-O | Aryl Ethers |

| Phenols | C-O | Diaryl Ethers |

| Amides/Imides | C-N | N-Aryl Amides/Imides |

| Carbamates | C-N | N-Aryl Carbamates |

Oxidative Transformations of Carbon-Boron Bonds

One of the most fundamental transformations of the carbon-boron (C-B) bond is its oxidation. This reaction provides a direct method for the ipso-hydroxylation of an arylboronic acid to the corresponding phenol.

The most common method for this transformation involves treating the arylboronic acid with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or Oxone, typically under basic conditions. The mechanism involves the addition of the hydroperoxide anion to the Lewis acidic boron atom, forming a tetracoordinate "ate" complex. This is followed by a 1,2-migratory insertion, where the aryl group migrates from the boron to the adjacent oxygen atom with retention of configuration. The resulting boronate ester is then readily hydrolyzed to afford the phenol and boric acid.

For 4-Carboxy-3-isopropylphenylboronic acid , this reaction would yield 4-carboxy-3-isopropylphenol . Research has shown that the presence of a pendant carboxyl group can significantly increase the oxidative stability of a boronic acid. nih.gov This enhanced stability is attributed to stereoelectronic effects where the carboxyl group acts as an intramolecular ligand for the boron atom, diminishing the electron density on boron and slowing the rate-limiting aryl migration step during oxidation. nih.gov This property makes such compounds more robust in biological or complex chemical environments where oxidative degradation might be a concern.

Table 4: Reagents for Oxidative Transformation of Arylboronic Acids

| Transformation | Reagent(s) | Product from 4-Carboxy-3-isopropylphenylboronic acid |

|---|---|---|

| Hydroxylation | H₂O₂, NaOH | 4-carboxy-3-isopropylphenol |

| Hydroxylation | Oxone, NaHCO₃ | 4-carboxy-3-isopropylphenol |

| Amination | NaN₃, Cu(OAc)₂ | 4-azido-2-isopropylbenzoic acid |

Boronate Esterification and Its Reversibility

The reaction of boronic acids with diols to form cyclic boronate esters is a cornerstone of their chemistry, characterized by its reversibility and dynamic nature. This process is fundamental to applications in sensing, self-healing materials, and drug delivery. nsf.govnih.govresearchgate.net

4-Carboxy-3-isopropylphenylboronic acid readily undergoes condensation reactions with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters. acs.orgnih.govaablocks.com This reaction is an equilibrium process that occurs in aqueous solution under ambient conditions. nsf.govresearchgate.net The stability of the resulting ester is influenced by several factors, including the structure of the diol, the substituents on the phenylboronic acid, and the pH of the solution. acs.orgnih.gov

The boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate. aablocks.comnih.gov Esterification can proceed from either form, but the reaction is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is more prevalent. aablocks.comresearchgate.net The formation of the boronate ester itself creates a new Lewis acid that is typically stronger (i.e., has a lower pKa) than the parent boronic acid, shifting the equilibrium towards the anionic tetrahedral ester. researchgate.netresearchgate.net The electron-withdrawing carboxyl group on 4-Carboxy-3-isopropylphenylboronic acid would be expected to lower its pKa, influencing the optimal pH for ester formation. nih.gov

The reversible nature of boronate ester formation is a prime example of dynamic covalent chemistry (DCC). nih.govacs.org This dynamism allows the bond to form and break in response to environmental stimuli, most notably pH. researchgate.netacs.org At low pH, the ester hydrolyzes, releasing the free boronic acid and diol, while at higher pH (typically above the boronic acid's pKa), the ester form is favored. acs.orgresearchgate.net

The thermodynamics and kinetics of this equilibrium are critical. Equilibrium constants (Keq) determine the concentration of crosslinks in polymer networks and thus define material properties like stiffness. nsf.gov Kinetic rates of exchange, meanwhile, govern dynamic behaviors such as self-healing and stress relaxation in materials. nsf.gov Studies have shown that boronic acid-diol binding can reach equilibrium on a timescale of seconds to minutes. nih.gov The binding affinity and reaction rates are highly dependent on the specific diol, with fructose (B13574) generally showing a higher association constant and faster "on" rate than glucose, for example. nih.govnih.gov

Table 2: Representative Binding Constants of Phenylboronic Acids with Various Diols

| Boronic Acid Derivative | Diol | Binding Constant (K, M⁻¹) | pH | Citation |

| Phenylboronic Acid | Fructose | 2300 | 7.4 | nih.gov |

| Phenylboronic Acid | Glucose | 9.1 | 7.4 | nih.gov |

| Phenylboronic Acid | Sorbitol | 790 | 7.4 | nih.gov |

| 4-Formylphenylboronic acid | Fructose | 3500 | 7.4 | nih.gov |

| 4-Formylphenylboronic acid | Glucose | 19 | 7.4 | nih.gov |

Note: This table presents data for structurally related phenylboronic acids to illustrate typical binding affinities. The specific values for 4-Carboxy-3-isopropylphenylboronic acid would be influenced by its unique substitution pattern.

Mechanistic Elucidation of Boronic Acid Reactivity

Understanding the intricate mechanisms of boronic acid reactions requires a combination of theoretical modeling and empirical observation. Computational chemistry provides a window into reaction pathways, while kinetic and spectroscopic techniques allow for the direct study of reaction rates and the detection of elusive intermediates.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of boronic acids. rsc.orgrsc.orgnih.gov These approaches allow for the calculation of the geometric structures and energies of reactants, transition states, and products. lodz.pldigitellinc.com For a molecule like 4-Carboxy-3-isopropylphenylboronic acid, DFT can be used to predict how the electronic properties conferred by the carboxyl and isopropyl groups affect reactivity. rsc.org

For instance, in the boronic acid-catalyzed amidation reaction, theoretical calculations have shown that the formation of an acyloxyboronic acid intermediate is kinetically easy but thermodynamically unfavorable, highlighting the necessity of removing water to drive the reaction forward. rsc.org In studies of boronate ester formation, DFT calculations help elucidate the origins of the observed pKa drop upon esterification, attributing it primarily to electronic effects and reduced structural flexibility in the ester. researchgate.net Computational studies can also predict spectroscopic properties, such as NMR chemical shifts, which can then be correlated with experimental data to confirm the structures of intermediates. nih.gov These theoretical insights are invaluable for rationalizing experimental findings and designing more efficient chemical transformations. rsc.org

Table 3: Applications of Computational Chemistry in Studying Boronic Acid Reactions

| Computational Method | Studied Property/Reaction | Insights Gained | Citations |

| DFT (B3LYP/6-31+G(d,p)) | Boronic acid-diol interaction | Calculation of transition states and reaction rates; identification of the rate-determining step. | rsc.org |

| DFT | Arylboronic acid-catalyzed amidation | Elucidation of the catalytic cycle; identification of mono(acyloxy)boronic acid as the key intermediate. | rsc.org |

| DFT | Geometrical and spectroscopic properties | Optimization of molecular structures; assignment of IR bands and correlation of calculated vs. experimental NMR shifts. | nih.gov |

| DFT | pKa of boronic acids vs. boronate esters | Identification of electronic effects as the primary origin of the increased acidity of boronate esters. | researchgate.net |

Experimental validation of mechanistic proposals relies on kinetic analysis and the spectroscopic detection of intermediates. st-andrews.ac.uk For reactions involving 4-Carboxy-3-isopropylphenylboronic acid, a variety of techniques can be employed.

Kinetic studies, which measure reaction rates under different conditions, are fundamental. In halodeboronation, kinetic parameters established for various arylboronic acids have supported the ipso-substitution mechanism via a boronate intermediate. st-andrews.ac.ukdtic.mil For boronate esterification, stopped-flow fluorescence spectroscopy has been used to measure the kinetics of binding between boronic acids and sugars, revealing that these reactions are often complete within seconds. nih.gov

Spectroscopy provides direct evidence for the existence of proposed intermediates. ¹¹B NMR spectroscopy is particularly powerful for studying boron chemistry, as the chemical shift is highly sensitive to the coordination number and geometry of the boron atom. nih.govnih.govwikipedia.org A trigonal planar boronic acid (sp²) gives a signal around 28-30 ppm, whereas a tetrahedral boronate (sp³) or a boronate-base complex appears further upfield, around 8-15 ppm. nih.govacs.org This allows for direct monitoring of the conversion of a boronic acid to its boronate ester or other tetrahedral intermediates in real-time. nih.govacs.org Other techniques like ¹H NMR and React-IR are also used to follow the consumption of reactants and the formation of products, providing a comprehensive picture of the reaction progress. acs.orgnih.gov

Table 4: Spectroscopic Techniques for Investigating Boronic Acid Reaction Intermediates

| Spectroscopic Technique | Type of Information Provided | Example Application | Citations |

| ¹¹B NMR | Boron coordination state (trigonal vs. tetrahedral), pKa determination, and binding phenomena. | Monitoring the formation of tetrahedral boronate complexes during esterification or base catalysis. | nih.govnih.govacs.org |

| ¹H NMR | Structural information, reaction progress, and thermodynamic analysis of self-assembly. | Tracking the disappearance of diol protons and the appearance of ester protons. | nsf.govnih.gov |

| Fluorescence Spectroscopy | Determination of binding constants and reaction kinetics through competitive displacement assays. | Measuring the binding affinity of boronic acids for diols using a fluorescent reporter like Alizarin Red S. | nih.govnih.gov |

| React-IR Spectroscopy | Real-time monitoring of functional group changes in solution. | Observing the instantaneous formation of boronate complexes upon addition of a lithiated base. | acs.org |

Influence of Substituent Effects on Reactivity (e.g., Carboxyl and Isopropyl Groups)

The reactivity of an arylboronic acid in chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions, is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert their effects through a combination of electronic and steric factors, which can alter the Lewis acidity of the boron atom, the stability of key intermediates, and the rate of crucial steps in the catalytic cycle, such as transmetalation and protodeboronation. In the case of 4-Carboxy-3-isopropylphenylboronic acid , the interplay between the electron-withdrawing carboxyl group and the sterically bulky, electron-donating isopropyl group dictates its chemical behavior.

Electronic Effects of the Carboxyl Group

The carboxyl group (-COOH) at the para-position is a strong electron-withdrawing group (EWG). It deactivates the phenyl ring through a combination of a negative inductive effect (-I) from the electronegative oxygen atoms and a negative resonance effect (-R). pharmaguideline.com This withdrawal of electron density has several important consequences:

Increased Lewis Acidity: By pulling electron density away from the boronic acid moiety, the carboxyl group increases the electrophilicity and Lewis acidity of the boron atom.

Lower pKa: Electron-withdrawing substituents stabilize the tetrahedral boronate anion [ArB(OH)₃]⁻ that forms upon reaction with a base. This stabilization results in a lower pKa value for the boronic acid compared to unsubstituted phenylboronic acid, meaning it is more acidic. researchgate.net For instance, the pKa of phenylboronic acid can be significantly lowered by the presence of nitro groups, another strong EWG. researchgate.net

Reaction Rates: The impact on reaction rates can be complex. In copper(II)-catalyzed azidation reactions, arylboronic acids bearing strongly electron-withdrawing groups have been observed to react more slowly than those with electron-donating groups. nih.gov A similar trend is seen in the N-oxide mediated hydroxylation of arylboronic acids, where electron-rich variants are converted more rapidly than electron-deficient ones. nih.gov However, in other processes, increased Lewis acidity can be beneficial.

Electronic and Steric Effects of the Isopropyl Group

The isopropyl group at the meta-position (and ortho to the boronic acid function) introduces both electronic and steric effects:

Electronic Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating (+I effect). This effect pushes electron density into the ring, opposing the pull from the carboxyl group. Generally, electron-donating groups can accelerate certain transformations. nih.govacs.org

Steric Hindrance: The primary influence of the ortho-isopropyl group is steric. Its bulkiness can physically impede the approach of the boronic acid to the metal center of a catalyst. This steric hindrance can slow the rate of transmetalation in cross-coupling reactions. Furthermore, sterically hindered arylboronates, especially those with ortho substituents, are known to be more susceptible to protodeboronation, a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond. andersonsprocesssolutions.comnih.gov

The combined influence of the para-carboxyl and ortho-isopropyl groups in 4-Carboxy-3-isopropylphenylboronic acid results in a nuanced reactivity profile. The strong electron-withdrawing nature of the carboxyl group dominates the electronic character of the molecule, while the isopropyl group primarily introduces significant steric hindrance around the reactive boronic acid center. This combination can affect reaction yields and rates, as the electronic properties favoring certain steps may be counteracted by steric factors that inhibit others.

Interactive Data Tables

The following tables summarize research findings on how different substituents affect the properties and reactivity of arylboronic acids.

Table 1: Influence of Electronic Substituent Effects on Reaction Time in Hydroxylation of Arylboronic Acids This table illustrates how electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the phenyl ring affect the time required for conversion to the corresponding phenol using N-oxides.

| Arylboronic Acid Substituent | Substituent Type | Reaction Time (minutes) |

| 4-Methoxy | Strong EDG | < 1 |

| 4-Methyl | Weak EDG | < 1 |

| H (Unsubstituted) | Neutral | ~ 2 |

| 4-Chloro | Weak EWG | ~ 3 |

| 4-Cyano | Strong EWG | ~ 5 |

| 4-Nitro | Strong EWG | ~ 5 |

Data synthesized from findings reported in literature, which state that electron-rich arylboronic acids generally completed conversion within 1 minute, while electron-deficient ones took about 5 minutes or less. nih.gov

Table 2: Estimated Impact of Substituents on the Acidity (pKa) of Phenylboronic Acids This table shows the effect of various substituents on the pKa of phenylboronic acid in aqueous solution. Lower pKa values indicate stronger acidity.

| Substituent on Phenylboronic Acid | Substituent Position | pKa Value |

| p-Methoxy | para | 9.24 |

| H (Unsubstituted) | - | 8.83 |

| m-Nitro | meta | 7.77 |

| p-Nitro | para | 7.23 |

Data sourced from studies on the acid-base properties of substituted phenylboronic acids. researchgate.net

Applications in Advanced Organic Synthesis and Catalysis

Arylboronic Acids as Versatile Synthetic Building Blocks

Arylboronic acids are foundational reagents in organic synthesis, primarily celebrated for their role in carbon-carbon bond formation. Their stability, low toxicity, and broad functional group tolerance have made them indispensable. nih.govnih.gov

The creation of intricate molecular skeletons is a cornerstone of modern synthesis. Arylboronic acids are instrumental in this pursuit, serving as key components in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to forge new carbon-carbon bonds. nih.govcuny.edu This reactivity allows for the stitching together of aromatic systems to build polycyclic and heterocyclic structures, which are prevalent in pharmaceuticals and materials science.

Furthermore, polyfunctional boronic acids are employed as linkers in the synthesis of highly ordered crystalline materials known as Covalent Organic Frameworks (COFs). rsc.org These materials are constructed via reactions that form strong covalent bonds, such as the dehydrative condensation of boronic acids with diols to create boronate esters. rsc.org The defined geometry of a building block like 4-Carboxy-3-isopropylphenylboronic acid could be exploited to direct the formation of specific, highly-ordered porous networks. The carboxylic acid and isopropyl groups can influence the framework's porosity, stability, and surface functionality.

A molecule like 4-Carboxy-3-isopropylphenylboronic acid embodies this principle. It offers at least two distinct reactive handles: the boronic acid for cross-coupling reactions and the carboxylic acid for transformations like amidation or esterification. This dual reactivity allows for separate synthetic pathways to build complex fragments that are then joined together using the unique chemistry of each functional group. For instance, a complex amine-containing fragment could be coupled to the carboxylic acid moiety, while the boronic acid group is reserved for a final, structure-building cross-coupling step. A co-assembling strategy, used to fabricate rod-shaped nano-micelles with 4-carboxyphenylboronic acid for drug delivery, illustrates how the specific functionalities of a boronic acid can drive the formation of complex architectures. nih.gov

Boronic Acids in Catalysis

Beyond their role as stoichiometric reagents, boronic acids and their derivatives are emerging as powerful catalysts, leveraging the unique electronic properties of the boron atom. nih.gov

The empty p-orbital of the trivalent boron atom in boronic acids imparts Lewis acidic character, allowing them to activate Lewis basic functional groups. This ability is central to their catalytic function. nih.gov Boronic acids can catalyze a variety of reactions, including dehydrations and condensations, by activating alcohols or carbonyl groups. nih.gov

The catalytic activity can be tuned by modifying the electronic properties of the aryl ring. While simple arylboronic acids are mild Lewis acids, highly electron-deficient boranes like B(C₆F₅)₃ are exceptionally strong Lewis acids capable of activating even robust bonds like Si-H for various reduction processes. rsc.org Boronic acid derivatives can also be used to catalyze the formation of complex structures like COFs, where a Lewis acid catalyst like BF₃·OEt₂ can facilitate the boronate ester exchange required for framework formation. rsc.org

| Functional Group of 4-Carboxy-3-isopropylphenylboronic acid | Potential Role in Catalysis | Example Application Principle | Citation |

|---|---|---|---|

| Boronic Acid [-B(OH)₂] | Lewis acid activation of carbonyls and alcohols. | Catalysis of dehydration and condensation reactions. | nih.gov |

| Carboxylic Acid [-COOH] | Can act as a Brønsted acid or a directing group. | Cooperative catalysis with the boronic acid group. | nih.gov |

| ortho-Isopropyl Group | Steric influence, modulates catalyst pocket and reactivity. | Enhances selectivity in organocatalytic transformations. | google.com |

Organocatalysis, which uses small organic molecules as catalysts, is a key area of green chemistry. Boronic acids have proven to be effective organocatalysts for several important transformations. A notable application is the use of ortho-substituted arylboronic acids to catalyze the direct amidation of carboxylic acids with amines. google.com In this context, the boronic acid activates the carboxylic acid, facilitating nucleophilic attack by the amine.

The structure of 4-Carboxy-3-isopropylphenylboronic acid is well-suited for this type of catalysis. The isopropyl group at the ortho position to the carboxyl group can create a specific steric environment that may enhance catalytic efficiency and selectivity. google.com The presence of both the activating boronic acid and the substrate carboxylic acid on the same molecule could potentially lead to interesting intermolecular or even self-catalyzed reactions under certain conditions. Boronic acids have been shown to catalyze cycloaddition reactions and promote condensations to form anhydrides from dicarboxylic acids. nih.gov

While boronic acids are famous as coupling partners in transition metal catalysis, they can also be incorporated into the structure of ligands that modify the behavior of the metal center. cuny.edunih.gov The properties of a transition metal catalyst, such as its activity and selectivity, are dictated by the ligands surrounding it.

A molecule like 4-Carboxy-3-isopropylphenylboronic acid possesses functional groups capable of coordinating to a metal. The carboxylic acid group, for example, could bind to a metal center, creating a chelate that could influence the outcome of a catalytic reaction. This allows for the design of specialized ligands where the boronic acid moiety might play a secondary role, perhaps in substrate recognition or by influencing the electronic properties of the metal complex. Nickel-catalyzed reactions, for instance, have been developed for the coupling of aryl boronic acids with N-acyliminium ions, demonstrating the synergy between a transition metal and a boronic acid substrate. ucla.edu The development of ligands that feature a boronic acid could open new avenues in catalyst design, enabling novel transformations.

Interactions in Supramolecular Chemistry and Development of Functional Materials

Boronic Acid-Mediated Molecular Recognition Systems

At the core of this compound's utility is the boronic acid group, which acts as a versatile molecular recognition element. Phenylboronic acids (PBAs) are Lewis acids that can interact with various nucleophiles and, most notably, form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govmdpi.com This interaction is the foundation for creating sophisticated systems for detecting and binding specific molecules.

The hallmark of boronic acids is their ability to reversibly bind with polyols, such as carbohydrates, to form stable five- or six-membered cyclic boronate esters. nih.govmdpi.comnih.gov This reaction is highly dependent on pH. The boronic acid (R-B(OH)₂) exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻). The anionic form binds diols much more strongly than the neutral trigonal form. nih.gov Therefore, the binding affinity is significantly influenced by the pKa of the boronic acid and the pH of the solution. doi.org

For 4-Carboxy-3-isopropylphenylboronic acid, the electron-withdrawing nature of the adjacent carboxyl group is expected to lower the pKa of the boronic acid, making it a stronger Lewis acid and facilitating binding at more neutral pH levels compared to unsubstituted phenylboronic acid. Conversely, the electron-donating and sterically bulky isopropyl group may slightly counteract this electronic effect and influence the geometry of the binding pocket. tandfonline.com The stability of the resulting boronate ester complexes is sensitive to steric and electrostatic factors within the cyclic structure. tandfonline.com

Table 1: Binding Affinities of Phenylboronic Acid Derivatives with Various Saccharides

| Boronic Acid Derivative | Saccharide | Binding Constant (Ka, M-1) | Conditions | Reference |

|---|---|---|---|---|

| 3-Nitrophenylboronic acid | D-Fructose | 1600 | pH 7.4 | rsc.org |

| 3-Nitrophenylboronic acid | D-Glucose | 110 | pH 7.4 | rsc.org |

| Phenylboronic acid | Alizarin Red S | 1.5 x 104 | pH 7.4 | nih.gov |

| BODIPY-fluorophore with ortho-fluorinated phenylboronic acid | D-Glucose | Kd = 10-20 mM | Physiological pH | researchgate.net |

The reversible binding capability of boronic acids has been widely exploited to design molecular probes for analytes such as carbohydrates, hydrogen peroxide, and fluoride (B91410) ions. mdpi.comnih.gov These probes often consist of a boronic acid recognition site linked to a reporter molecule, such as a fluorophore. The binding event alters the electronic properties of the boronic acid group, which in turn modulates the optical or electrochemical signal of the reporter. mdpi.comnih.gov

For instance, probes can be designed based on an internal charge transfer (ICT) mechanism, where the boronic acid group acts as an electron-withdrawing group in its neutral state and becomes more electron-donating upon binding an analyte like fluoride to form an anionic trifluoroboronate complex. nih.gov This shift in electronic properties can lead to a ratiometric fluorescence response, enhancing detection accuracy. doi.org 4-Carboxy-3-isopropylphenylboronic acid is a suitable candidate for such probes. The carboxyl group provides a convenient handle for covalent attachment to fluorophores or other signaling units, while the substituted phenyl ring allows for tuning of the electronic and steric environment of the recognition site.

Table 2: Examples of Molecular Probes Based on Phenylboronic Acid Derivatives

| Probe System | Target Analyte | Detection Principle | Reference |

|---|---|---|---|

| Phenylboronic acid-functionalized copper nanoclusters (CPBA@PEI-CuNCs) | Luteolin (a diol) | Ratiometric fluorescence | doi.org |

| Chalcone-based boronic acid | Fluoride (F-) | Fluorescence intensity change (Internal Charge Transfer) | nih.gov |

| Dithiobis(4-butyrylamino-m-phenylboronic acid) on gold | Monosaccharides | Surface Plasmon Resonance (SPR) | nih.gov |

| BODIPY-conjugated phenylboronic acid | Glucose, Fructose (B13574) | Fluorescence intensity change | researchgate.net |

Fabrication of Stimuli-Responsive Materials

The dynamic nature of the boronate ester bond makes phenylboronic acids excellent building blocks for "smart" materials that can change their properties in response to external stimuli like pH, glucose concentration, or reactive oxygen species (ROS). nih.gov

Incorporating boronic acid moieties into polymer structures yields materials that are responsive to their environment. nih.gov These polymers can be synthesized by copolymerizing a monomer bearing a boronic acid group, such as 3-acrylamidophenylboronic acid (AAPBA), with other monomers like N-isopropylacrylamide (NIPAM). scientific.net The resulting copolymers can exhibit dual responsiveness to both temperature (from NIPAM) and glucose or pH (from AAPBA). The carboxyl group on 4-Carboxy-3-isopropylphenylboronic acid can be readily converted into a polymerizable group (e.g., an acrylamide (B121943) or methacrylate), allowing its direct integration into polymer backbones. Alternatively, it can be attached as a pendant group to a pre-formed polymer. mdpi.com Such polymers can be used to create drug delivery systems, sensors, and self-healing materials. nih.gov

Table 3: Examples of Stimuli-Responsive Polymers Containing Phenylboronic Acid

| Polymer System | PBA Monomer/Unit | Stimulus | Response/Application | Reference |

|---|---|---|---|---|

| Poly(NIPAM-co-AAPBA) | 3-Acrylamidophenylboronic acid (AAPBA) | Temperature, Glucose | Swelling/shrinking for sensing or delivery | scientific.net |

| Poly-L-lysine isophthalamide-graft-3-aminophenylboronic acid | 3-Aminophenylboronic acid (3-PBA) | pH, Glucose | Hydrogel formation for insulin (B600854) delivery | rsc.org |

| PBA-modified poly(allylamine) (PBA-PAH) | Phenylboronic acid | H₂O₂ | Decomposition of layer-by-layer film | mdpi.com |

| Polymers from multicomponent reactions (MCRs) | 4-Formylphenylboronic acid | pH, Sugars, H₂O₂ | Fluorescent drug carriers, self-healing hydrogels | nih.gov |

Smart hydrogels are three-dimensional polymer networks that can swell or shrink in response to external signals. nih.gov Phenylboronic acid-based hydrogels are particularly promising for biomedical applications, such as creating self-regulated insulin delivery systems that respond to changes in blood glucose levels. nih.govnih.govmdpi.com These hydrogels can be formed through the cross-linking of polymer chains via boronate ester bonds. In the presence of glucose, competitive binding occurs, which can disrupt the cross-links and cause the hydrogel to swell, releasing its encapsulated cargo (e.g., insulin). nih.govrsc.org

A key challenge is the relatively high pKa of many PBAs, which limits their binding efficiency at physiological pH (~7.4). rsc.org The structure of 4-Carboxy-3-isopropylphenylboronic acid is advantageous in this regard. The electron-withdrawing carboxyl group helps to lower the pKa, enhancing glucose sensitivity under physiological conditions. These hydrogels can be designed to be injectable, shear-thinning, and self-healing, broadening their potential applications. nih.gov

Table 4: Phenylboronic Acid-Based Smart Hydrogel Systems

| Hydrogel Composition | PBA Derivative | Stimuli | Key Feature/Application | Reference |

|---|---|---|---|---|

| Copolymer of PBA and glucose-modified monomers | Phenylboronic acid | Glucose, Shear | Injectable, self-healing, glucose-responsive release | nih.gov |

| Poly-L-lysine isophthalamide (B1672271) crosslinked with L-lysine methyl ester | 3-Aminophenylboronic acid | pH, Glucose | Dual-responsive system for smart insulin delivery | rsc.org |

| Poly(NIPAM-co-AAPBA) | 3-Acrylamidophenylboronic acid | Glucose | Glucose-responsive swelling/shrinking | scientific.net |

Self-assembled monolayers (SAMs) and layer-by-layer (LbL) films offer precise control over surface chemistry and are used to create functional interfaces for sensors and biomedical devices. rsc.orgnih.gov Phenylboronic acid derivatives can be designed to form SAMs on various substrates. For example, derivatives containing thiol or dithiol groups can self-assemble on gold surfaces. nih.govmdpi.com These modified surfaces can then be used in sensor platforms like Surface Plasmon Resonance (SPR) to detect monosaccharides at very low concentrations. nih.gov

LbL assemblies can be constructed by alternately depositing polymers functionalized with boronic acid and polymers containing diol groups (like polyvinyl alcohol or polysaccharides). mdpi.com These films are held together by boronate ester bonds and can be designed to decompose in response to pH changes or the presence of competitive analytes like glucose or ROS. mdpi.com The 4-Carboxy-3-isopropylphenylboronic acid molecule is well-suited for these applications. Its carboxyl group can act as an anchor to metal oxide surfaces or be modified to introduce other anchoring groups (e.g., thiols). mdpi.com The isopropyl group would influence the packing and hydrophobicity of the resulting monolayer, affecting its interaction with analytes.

Table 5: Self-Assembled Systems and Thin Films Utilizing Phenylboronic Acids

| System Type | PBA Derivative | Substrate/Method | Application | Reference |

|---|---|---|---|---|

| Self-Assembled Monolayer (SAM) | Dithiobis(4-butyrylamino-m-phenylboronic acid) | Gold (Au) | SPR-based monosaccharide sensor | nih.gov |

| Self-Assembled Monolayer (SAM) | Phenylboronic acid derivatives with alkyl spacers | Gold (Au) | Saccharide sensing interface | mdpi.com |

| Layer-by-Layer (LbL) Film | PBA-modified poly(allylamine) (PBA-PAH) and Poly(vinyl alcohol) (PVA) | LbL assembly | H₂O₂-responsive decomposable film | mdpi.com |

| Layer-by-Layer (LbL) Film | PBA-modified poly(acrylic acid) (PBA-PAA) and Mannan | LbL assembly | Sugar-responsive microcapsules | mdpi.com |

Referenced Compounds

Hierarchical Supramolecular Assemblies

The dual functionality of 4-Carboxy-3-isopropylphenylboronic acid, possessing both a carboxylic acid group and a boronic acid moiety, provides a rich platform for the formation of intricate and hierarchical supramolecular structures. The interplay between the strong hydrogen-bonding capabilities of the carboxylic acid dimer synthon and the versatile coordination chemistry of the boronic acid group allows for the programmed assembly of molecules into well-defined, higher-order structures.

Dynamic Self-Assembly in Aqueous Media

At present, detailed research findings specifically documenting the dynamic self-assembly of 4-Carboxy-3-isopropylphenylboronic acid in aqueous media are not extensively available in the public domain. However, based on the known behavior of related phenylboronic acid derivatives, we can infer its potential for forming dynamic assemblies. Phenylboronic acids are known to participate in pH-dependent equilibria in aqueous solutions, reversibly forming boronate anions and oligomeric species. The presence of the carboxyl group would further modulate this behavior, allowing for pH-responsive self-assembly.

It is hypothesized that in aqueous environments, 4-Carboxy-3-isopropylphenylboronic acid could form various assemblies, including micelles or vesicles, driven by the hydrophobic nature of the isopropyl-substituted phenyl ring and the hydrophilic character of the carboxylic and boronic acid groups. The dynamic nature of the boronic ester bonds could be exploited to create stimuli-responsive systems that assemble or disassemble in response to changes in pH or the presence of specific saccharides. Such systems are of great interest for applications in controlled release and sensing.

Innovations in Chemical Biology and Translational Research Tools Synthetic Focus

Precursors for Synthesizing Biologically Active Molecules

Scaffolds for Novel Synthetic Routes to Pharmaceutical Intermediates

While specific examples of 4-Carboxy-3-isopropylphenylboronic acid as a foundational scaffold in the synthesis of pharmaceutical intermediates are not extensively documented in publicly available research, the broader class of phenylboronic acids is well-established for its significant role in medicinal chemistry and drug discovery. Boronic acids are recognized as essential building blocks in a multitude of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This particular reaction is a highly effective method for creating carbon-carbon bonds, which is a fundamental step in the synthesis of numerous active pharmaceutical ingredients (APIs).

The molecular structure of 4-Carboxy-3-isopropylphenylboronic acid is characterized by a phenyl ring substituted with a carboxylic acid, a boronic acid, and an isopropyl group, rendering it a trifunctional scaffold. This multifunctionality permits a wide range of synthetic modifications:

The boronic acid group can engage in cross-coupling reactions to incorporate the phenyl ring into a more complex molecule.

The carboxylic acid functional group can be transformed into various other groups, including esters, amides, or alcohols, or it can serve as a point of attachment for conjugation to other molecules.

The isopropyl group , as a bulky and lipophilic substituent, has the potential to alter the steric and electronic characteristics of the molecule, which could in turn affect its binding affinity and pharmacokinetic properties.

The general applicability of boronic acids as intermediates is demonstrated by their use in the synthesis of a variety of drugs, such as anti-inflammatory, anti-tumor, and anti-viral agents evonik.com. The synthesis of chiral compounds and glycosides also represents an important application of these intermediates evonik.com.

The following interactive table details the potential synthetic uses of the functional groups present in 4-Carboxy-3-isopropylphenylboronic acid, based on their known reactivity in medicinal chemistry.

| Functional Group | Potential Synthetic Transformations | Relevance in Pharmaceutical Synthesis |

| Boronic Acid | Suzuki-Miyaura cross-coupling, Chan-Lam coupling, Liebeskind-Srogl coupling | Formation of biaryl structures, introduction of aryl groups |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Curtius rearrangement | Prodrug synthesis, modification of solubility, introduction of new functional groups |

| Isopropyl Group | - | Modulation of lipophilicity and steric profile, potential for improved target binding |

Although direct synthetic pathways that employ 4-Carboxy-3-isopropylphenylboronic acid are not explicitly described in the literature, its structural components are found in a variety of complex molecules, indicating its potential as a significant, though not widely documented, building block in the creation of new pharmaceutical agents.

Targeted Delivery Systems (Focus on Chemical Design)

Derivatives of phenylboronic acid are being progressively integrated into the chemical design of targeted drug delivery systems, largely because of their capacity to form reversible covalent bonds with diols. This characteristic is especially valuable for targeting sialic acid, a sugar that is frequently overexpressed on the surfaces of cancer cells. While there is limited specific research on 4-Carboxy-3-isopropylphenylboronic acid in this application, the principles of its use can be extrapolated from studies conducted on the structurally similar 4-carboxyphenylboronic acid.

The chemical design of these targeted delivery systems typically incorporates several key elements:

Targeting Moiety: The phenylboronic acid group functions as the targeting component, which recognizes and binds to sialic acid residues on cancer cells.

Drug Carrier: The phenylboronic acid is usually conjugated to a drug carrier, which could be a nanoparticle, a liposome, or a polymer.

Drug Payload: The therapeutic agent is either encapsulated within or conjugated to the carrier.

A prominent illustration of this strategy is the creation of redox-sensitive nano-micelles that are decorated with 4-carboxyphenylboronic acid for the synergistic co-delivery of camptothecin and gemcitabine nih.govresearchgate.net. In this particular system, the 4-carboxyphenylboronic acid promotes enhanced cellular uptake through its specific interaction with sialic acid nih.gov.

The interactive table below delineates the essential components in the chemical design of a targeted drug delivery system based on phenylboronic acid.

| Component | Function | Example Material/Strategy |

| Targeting Ligand | Binds to overexpressed receptors on target cells (e.g., sialic acid) | 4-Carboxyphenylboronic acid |

| Nanocarrier | Encapsulates or carries the drug, improves solubility and circulation time | Liposomes, Polymeric nanoparticles (e.g., PEGylated systems), Micelles |

| Therapeutic Agent | The active drug to be delivered | Chemotherapeutic agents (e.g., Camptothecin, Gemcitabine) |

| Linker | Connects the targeting ligand to the nanocarrier | Polyethylene glycol (PEG), Disulfide bonds (for redox sensitivity) |

| Release Mechanism | Triggers drug release at the target site | pH-sensitivity, Redox-sensitivity, Enzyme-sensitivity |

The design of such systems presents a complex challenge that demands meticulous consideration of the dynamic interactions among the targeting ligand, the carrier, the drug, and the biological milieu.

Mechanistic Studies of Boronic Acid-Biomolecule Interactions (e.g., Sialic Acid Binding)

The interaction between boronic acids and biomolecules containing diols, especially sialic acid, is fundamental to their application in targeted therapies. Mechanistic investigations, frequently utilizing methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in clarifying the specifics of this interaction.

The primary mechanistic characteristics of the interaction between phenylboronic acids and sialic acid include:

Reversible Covalent Bond Formation: Boronic acids engage with diols to create five- or six-membered cyclic boronate esters. This reaction is reversible, and its equilibrium is influenced by pH.

pH-Dependence: The binding of phenylboronic acid to sialic acid is strongly dependent on pH. In more acidic conditions, the interaction predominantly takes place at the α-hydroxycarboxylate part of sialic acid. As the pH rises, the interaction shifts to the vicinal diol groups of the glycerol side chain mdpi.com. This pH-responsive binding is a vital attribute for the development of drug delivery systems that can release their therapeutic cargo within the acidic microenvironment of tumors.

Binding Affinity: The strength of the interaction can be affected by the substituents on the phenylboronic acid ring. Although specific binding constants for 4-Carboxy-3-isopropylphenylboronic acid are not documented, research on other phenylboronic acid derivatives has indicated a variety of affinities. For example, heterocyclic boronic acids have demonstrated high affinity and selectivity for sialic acids in mildly acidic environments mdpi.com.

NMR spectroscopy has proven to be an invaluable technique for examining these interactions. For instance, a study combining NMR spectroscopy and DFT has offered detailed insights into the molecular structure of the sialic acid-phenylboronic acid complex nih.govsemanticscholar.org. Such studies are crucial for comprehending the selectivity and stability of the boronate esters that are formed, which is essential for the rational design of more potent targeting agents.

The interactive table below provides a summary of the key mechanistic aspects of the interaction between phenylboronic acids and sialic acid.

| Mechanistic Aspect | Description | Significance in Drug Delivery |

| Interaction Type | Reversible covalent formation of cyclic boronate esters | Allows for strong binding at the target site with the potential for release. |

| Binding Sites on Sialic Acid | α-hydroxycarboxylate and glycerol side-chain diols | Provides multiple points of interaction and pH-dependent binding. |

| pH Sensitivity | Binding affinity is modulated by pH, with stronger binding often observed at acidic pH. | Enables targeted drug release in the acidic tumor microenvironment. |

| Role of Substituents | Substituents on the phenyl ring can influence binding affinity and selectivity. | The isopropyl and carboxyl groups on the target compound would be expected to modulate these properties. |

Additional mechanistic studies focusing specifically on 4-Carboxy-3-isopropylphenylboronic acid are required to fully elucidate the influence of the isopropyl group on the binding kinetics and thermodynamics with sialic acid and other biologically significant diols.

Advanced Analytical Techniques in Boronic Acid Research

Spectroscopic Characterization Methods for Boronic Acid Derivatives

Spectroscopy is a cornerstone in the analysis of boronic acids, offering non-destructive methods to elucidate molecular structure and confirm identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of boronic acid derivatives in solution. Analysis typically involves a combination of ¹H, ¹³C, and ¹¹B NMR experiments.